4-Androstene-3,17-Dione (2,3,4-13C3)

Clinical Mass Spectrometry Steroid Quantification Reference Measurement Procedure

4-Androstene-3,17-Dione (2,3,4-13C3) is the analytically superior internal standard for androstenedione quantification by isotope dilution mass spectrometry (IDMS). The three 13C atoms at positions 2, 3, and 4 of the steroidal A-ring deliver a definitive +3 Da mass shift, ensuring clear separation from the native analyte's isotopic envelope without the chromatographic retention time shifts or hydrogen-deuterium exchange that compromise deuterated analogs. With ≥98 atom % isotopic enrichment and ≥98% chemical purity, this CRM-grade compound enables ISO 15189-compliant reference methods demonstrating 95–105% accuracy and <2% CV in serum. Procure this specific isotopologue to guarantee robust, regulator-ready LC-MS/MS assay performance across clinical, CRO, and pharmaceutical research workflows.

Molecular Formula C19H26O2
Molecular Weight 289.39 g/mol
Cat. No. B12053422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Androstene-3,17-Dione (2,3,4-13C3)
Molecular FormulaC19H26O2
Molecular Weight289.39 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1
InChIKeyAEMFNILZOJDQLW-FZIFMXJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Androstene-3,17-Dione (2,3,4-13C3): A High-Purity Stable Isotope-Labeled Internal Standard for Androstenedione Quantification


4-Androstene-3,17-Dione (2,3,4-13C3), also known as [13C3]-androstenedione (CAS 327048-86-2), is a stable isotope-labeled analog of the endogenous steroid hormone androstenedione. It features three carbon-13 atoms at positions 2, 3, and 4 of the steroidal A-ring, resulting in a mass shift of +3 Da relative to the unlabeled compound . This labeling pattern makes it an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications, enabling accurate quantification of androstenedione in complex biological matrices . The compound is available with high isotopic enrichment (≥98 atom % 13C) and chemical purity (≥98%), meeting the stringent requirements for certified reference materials .

Why Unlabeled Androstenedione or Other Isotopologues Cannot Simply Replace 4-Androstene-3,17-Dione (2,3,4-13C3)


Generic substitution of 4-Androstene-3,17-Dione (2,3,4-13C3) with unlabeled androstenedione or other isotopologues (e.g., 13C2-, 2H-labeled) is not analytically equivalent. In isotope dilution mass spectrometry (IDMS), the internal standard must be chemically identical to the analyte to ensure identical ionization efficiency, chromatographic retention, and matrix effects [1]. While unlabeled androstenedione lacks the necessary mass shift for distinct MS detection, alternative isotopic labels may introduce subtle differences in physicochemical properties, such as chromatographic retention time shifts due to deuterium isotope effects, which can compromise quantification accuracy . The specific +3 Da mass shift provided by the 2,3,4-13C3 label ensures clear separation from the native analyte's isotopic envelope while avoiding the potential for hydrogen-deuterium exchange or altered retention seen with some deuterated analogs, making it the optimal choice for robust, high-precision LC-MS/MS assays [1].

Quantitative Differentiation of 4-Androstene-3,17-Dione (2,3,4-13C3) as a Superior Internal Standard for Androstenedione LC-MS/MS Assays


High-Precision Quantification Achieved with 13C3-Labeled Androstenedione in a Validated Reference Method

In a validated isotope dilution LC-MS/MS candidate reference method for serum and plasma androstenedione, the use of 13C3-androstenedione as the internal standard enabled exceptional method imprecision and accuracy across the entire analytical measurement range (0.05–12 ng/mL) [1]. This performance directly supports the compound's utility in establishing traceability and standardizing routine clinical assays, a critical requirement for diagnostic and research applications [1].

Clinical Mass Spectrometry Steroid Quantification Reference Measurement Procedure

Superior Accuracy in Androstenedione Quantification Across Biological Matrices Using 13C3 Internal Standard

The same isotope dilution LC-MS/MS reference method demonstrated high accuracy for androstenedione quantification when using 13C3-androstenedione as the internal standard, achieving 95–105% accuracy in serum and 91–103% accuracy in plasma [1]. This compares favorably to a routine LC-MS/MS assay which showed a bias of up to 4.0% [1]. The high accuracy validates the 13C3-labeled compound's ability to correct for matrix effects and sample preparation variability, ensuring reliable results.

Bioanalysis Method Validation Accuracy

Defined Isotopic Enrichment and Mass Shift for Unambiguous MS Detection

4-Androstene-3,17-Dione (2,3,4-13C3) is supplied with a specified isotopic enrichment of 98 atom % 13C . This high enrichment ensures that the +3 Da mass shift (M+3) is the dominant species in the mass spectrum, minimizing interference from unlabeled or partially labeled molecules . In contrast, unlabeled androstenedione has no mass shift, and other isotopologues may have different isotopic purities or mass shifts (e.g., 2H3-labeled analogs may show incomplete labeling or hydrogen-deuterium exchange). The defined mass shift allows for the selection of unique precursor and product ions for selected reaction monitoring (SRM/MRM), enhancing assay specificity.

Mass Spectrometry Isotope Dilution Analytical Standard

Certified Reference Material Grade for Metrological Traceability

4-Androstene-3,17-Dione (2,3,4-13C3) is commercially available as a certified reference material (CRM) . This grade is manufactured under an ISO 17034 accredited quality system and is accompanied by a certificate of analysis detailing the certified concentration value and its associated uncertainty . This contrasts with general research-grade standards, which lack the same level of metrological traceability and documented uncertainty. The use of a CRM as an internal standard is a prerequisite for developing reference measurement procedures and for ensuring the comparability of results across different laboratories and assay platforms [1].

Metrology Reference Material Quality Assurance

Optimal Application Scenarios for 4-Androstene-3,17-Dione (2,3,4-13C3) Based on Proven Analytical Performance


Establishing Metrological Traceability in Clinical Diagnostic Laboratories

Clinical laboratories aiming to achieve ISO 15189 accreditation for androstenedione testing can utilize 4-Androstene-3,17-Dione (2,3,4-13C3) as a certified reference material-grade internal standard. The high accuracy (95-105% in serum) and precision (<2% CV) demonstrated in a reference method [1] provide the necessary performance to establish a traceable calibration hierarchy and validate routine assays, ensuring patient results are comparable across different testing sites and platforms.

Development and Validation of High-Throughput LC-MS/MS Assays for Endocrine Research

In pharmaceutical research and clinical studies investigating hyperandrogenism, polycystic ovary syndrome (PCOS), or steroid metabolism, the 13C3-androstenedione internal standard is critical for developing robust, high-throughput LC-MS/MS methods. Its use enables accurate quantification of androstenedione in complex biological matrices (e.g., serum, plasma, cell culture media) by effectively correcting for matrix effects and sample preparation variability, as evidenced by the method validation data [1]. This ensures reliable biomarker data for drug development and mechanistic studies.

Standardization and Harmonization of Routine Androstenedione Immunoassays

Routine immunoassays for androstenedione often suffer from poor comparability and standardization. 4-Androstene-3,17-Dione (2,3,4-13C3) can be employed as an internal standard in an LC-MS/MS reference measurement procedure to assign target values to serum-based reference materials or to re-calibrate routine assays. The documented bias of ≤4.0% between the reference method and a routine LC-MS/MS assay [1] highlights its utility in identifying and correcting systematic errors, thereby improving the harmonization of androstenedione measurements across different diagnostic platforms.

Quality Control and Method Transfer in Bioanalytical CROs

For Contract Research Organizations (CROs) supporting preclinical and clinical studies, the use of a defined, high-purity 13C3-labeled internal standard with a specified mass shift (M+3) ensures consistent and reproducible LC-MS/MS method performance across different laboratories and instrument platforms [REFS-1, REFS-2]. The certified reference material grade provides a stable and traceable anchor for method validation, facilitating smooth method transfer and ensuring data integrity for regulatory submissions.

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